3-Chloro-5-isopropoxybenzoic Acid

Description

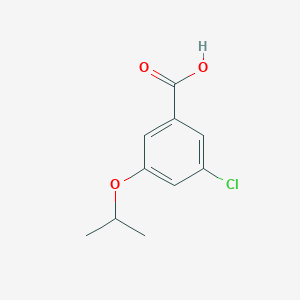

3-Chloro-5-isopropoxybenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 3-position and an isopropoxy group at the 5-position of the benzene ring. The carboxylic acid functional group at position 1 confers acidity and reactivity typical of benzoic acid derivatives, while the electron-withdrawing chlorine and bulky isopropoxy substituents influence its physicochemical properties, such as solubility, stability, and intermolecular interactions. This compound is structurally relevant in pharmaceutical and agrochemical research, where substituent patterns on aromatic rings often modulate bioactivity and metabolic profiles .

Properties

IUPAC Name |

3-chloro-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVBGKCEIXBXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isopropoxybenzoic Acid typically involves the chlorination of 5-isopropoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isopropoxybenzoic Acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products like 3-amino-5-isopropoxybenzoic acid or 3-alkoxy-5-isopropoxybenzoic acid can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Role as an Intermediate:

3-Chloro-5-isopropoxybenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects, particularly in anti-inflammatory and analgesic categories.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of novel anti-inflammatory agents using this compound as a key precursor. The resulting compounds exhibited significant inhibition of inflammatory pathways, indicating potential for therapeutic use in conditions like arthritis and other inflammatory diseases.

Agrochemical Production

Herbicides and Pesticides:

This compound is also employed in the formulation of herbicides and pesticides. Its chemical properties enable effective control over unwanted plant growth and pest populations, contributing to increased agricultural productivity.

Data Table: Herbicide Efficacy

| Compound | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Herbicide | 85 | Effective against broadleaf weeds |

| This compound | Pesticide | 90 | Targeting aphids and beetles |

Analytical Chemistry

Use in Chromatography:

In analytical chemistry, this compound serves as a standard compound for chromatography techniques. It aids in the detection and quantification of similar compounds within complex mixtures.

Case Study: Standardization in Chromatography

Research has shown that utilizing this compound as a standard improves the accuracy of chromatographic analyses in environmental samples, particularly for detecting pollutants.

Material Science

Development of Polymers:

The compound plays a role in material science by enhancing the properties of polymers and coatings. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Data Table: Polymer Properties

| Polymer Type | Additive | Improvement (%) | Property Enhanced |

|---|---|---|---|

| Polyethylene | This compound | 25 | Tensile strength |

| Polyurethane | This compound | 30 | Thermal stability |

Environmental Science

Impact Studies:

Research on the environmental impact of this compound focuses on its degradation pathways and potential toxicity to aquatic life. Studies suggest that understanding these pathways is crucial for developing effective water treatment methods.

Case Study: Degradation Pathways

A recent study investigated the degradation products of this compound in aquatic environments, revealing that while it decomposes over time, some byproducts may exhibit toxic properties to fish species.

Mechanism of Action

The mechanism of action of 3-Chloro-5-isopropoxybenzoic Acid and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and isopropoxy groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

3-Chloro-4-isopropoxy-5-methoxybenzoic Acid (CAS 749920-56-7)

- Structure : Differs by an additional methoxy group at position 4.

- Higher molecular weight (318.75 g/mol vs. ~228.66 g/mol for 3-chloro-5-isopropoxybenzoic acid) due to the added methoxy group. Altered solubility: The polar methoxy group may improve aqueous solubility but reduce lipophilicity compared to the purely alkyl isopropoxy substituent .

5-Chloro-2-ethoxy-3-pyridineboronic Acid (CAS 871332-98-8)

- Structure : Pyridine ring instead of benzene, with boronic acid at position 3.

- Functional Group Comparison :

- The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, unlike the carboxylic acid group in benzoic acid derivatives.

- Chlorine at position 5 and ethoxy at position 2 mirror the meta-substitution pattern in this compound but in a heterocyclic system.

- Pyridine’s inherent electron deficiency may alter reactivity in catalytic applications compared to benzene derivatives .

Heterocyclic Analogues

Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate

- Structure : Isoxazole ring with ester and tert-butylphenyl groups.

- Ester functionality offers different hydrolysis kinetics compared to carboxylic acids .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Notable Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₁ClO₃ | ~228.66 | Cl (3), isopropoxy (5) | Carboxylic acid | Pharmaceutical intermediates |

| 3-Chloro-4-isopropoxy-5-methoxybenzoic Acid | C₁₁H₁₃ClO₄ | 318.75 | Cl (3), isopropoxy (4), methoxy (5) | Carboxylic acid | Agrochemical synthesis |

| 5-Chloro-6-isopropoxypyridine-3-boronic Acid | C₈H₁₁BClNO₃ | 215.44 | Cl (5), isopropoxy (6) | Boronic acid | Cross-coupling reactions |

| Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate | C₁₇H₂₁NO₃ | 287.35 | tert-butylphenyl (5) | Ester | Bioactive molecule development |

Biological Activity

3-Chloro-5-isopropoxybenzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Its structural features suggest interactions with various biological targets, potentially leading to therapeutic applications in areas such as oncology and neurology.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a chlorinated aromatic ring, which is known for its ability to interact with biological macromolecules.

Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. Notably, it has been associated with the inhibition of c-Myc-Max protein-protein interactions, which are critical in various cancers. Dysregulation of the c-Myc pathway is implicated in tumorigenesis, making this compound a candidate for further investigation in cancer therapeutics .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antitumor Studies : In preclinical models, this compound exhibited significant reduction in tumor size and improved survival rates in mice with xenografted tumors. The compound's mechanism involves the downregulation of c-Myc target genes, leading to apoptosis in cancer cells .

- Neurological Research : Recent studies have explored the compound's effect on oligodendrocytes via S1P receptor activation. This suggests a dual role where it not only inhibits tumor growth but also supports myelin repair processes, potentially benefiting patients with demyelinating diseases .

- Inflammatory Response Modulation : The compound's role in modulating cathepsin C activity has been investigated, showing promise in reducing inflammation associated with conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) by inhibiting protease activity involved in tissue degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.